N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyridin-2-yl moiety at position 3. The acetamide side chain is linked to a 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents .
Properties
CAS No. |
577762-32-4 |
|---|---|
Molecular Formula |
C19H18ClN5O2S |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN5O2S/c1-3-10-25-18(15-6-4-5-9-21-15)23-24-19(25)28-12-17(26)22-13-7-8-16(27-2)14(20)11-13/h3-9,11H,1,10,12H2,2H3,(H,22,26) |
InChI Key |
BPFIQNDRDZSEQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . It features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of the methoxy and chloro substituents enhances its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar triazole derivatives have been shown to inhibit various kinases and phosphodiesterases, leading to anti-inflammatory effects. For instance, compounds like CBS-3595 have demonstrated dual inhibition of p38α MAPK and PDE4, resulting in reduced TNFα release in preclinical studies .
- Antimicrobial Activity : The triazole moiety is associated with significant antimicrobial properties. Studies indicate that related compounds exhibit potent activity against a range of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) with minimum inhibitory concentrations (MICs) often below 16 µg/mL .
- Anticancer Potential : Compounds containing triazole scaffolds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including tyrosine kinase inhibition .
Biological Evaluation
A summary of the biological activities observed in various studies is presented in Table 1.
Case Studies
- In Vitro Studies : In vitro assays revealed that this compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective dosage ranges for therapeutic applications.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. Furthermore, pharmacokinetic studies demonstrated favorable absorption and distribution profiles, suggesting potential for further clinical development.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Based Acetamides
Key Observations:
In contrast, the 3-chloro-4-fluorophenyl analog () has stronger electron-withdrawing character due to fluorine, which may enhance binding to electron-deficient biological targets . Derivatives with electron-withdrawing groups (e.g., Cl, F) on the phenyl ring, as in , demonstrated improved antimicrobial activity compared to electron-donating substituents .
Bulky substituents like 4-methylphenyl () may reduce solubility but increase lipophilicity, influencing membrane permeability .
For instance, derivatives in showed MIC values as low as 12.5 µg/mL against E. coli and S. aureus . Anti-exudative activity was reported for triazole-acetamides in , with some derivatives achieving 40–60% inhibition at 10 mg/kg (comparable to diclofenac sodium) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
